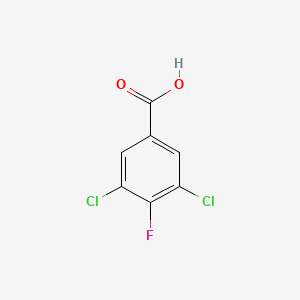

3,5-Dichloro-4-fluorobenzoic acid

説明

Significance of Fluorine and Chlorine Substituents in Aromatic Systems

The incorporation of fluorine and chlorine atoms into aromatic systems, such as the benzene (B151609) ring of benzoic acid, imparts unique and valuable characteristics to the molecule.

Fluorine: As the most electronegative element, fluorine's presence has a profound impact on a molecule's properties. numberanalytics.com Its introduction can enhance lipophilicity, which is the ability of a compound to dissolve in fats, oils, and lipids. This is a critical factor in the design of pharmaceuticals, as it can improve a drug's ability to pass through cell membranes. nih.gov Furthermore, the carbon-fluorine bond is very strong, which can lead to increased metabolic stability. This means that fluorinated compounds are often more resistant to being broken down by metabolic processes in the body, allowing for a longer duration of action for drugs. nih.gov The addition of fluorine can also increase the thermal stability and chemical resistance of materials, making fluorinated aromatics valuable in the creation of robust polymers. nih.govacs.org

Chlorine: Chlorine, another halogen, also plays a significant role in modifying the properties of aromatic systems. Its presence can influence the electronic nature of the aromatic ring, affecting its reactivity in chemical reactions. The substitution pattern of chlorine atoms on a benzoic acid derivative can be precisely controlled to direct further chemical transformations, making these compounds valuable as synthetic intermediates.

The combined presence of both fluorine and chlorine substituents, as seen in 3,5-Dichloro-4-fluorobenzoic acid, creates a unique set of properties, offering a powerful tool for chemists to fine-tune the characteristics of a molecule for specific applications.

Overview of Dihalogenated Fluorobenzoic Acids as Synthetic Scaffolds

Dihalogenated fluorobenzoic acids are a specific sub-class of halogenated benzoic acids that contain two halogen atoms and at least one fluorine atom attached to the benzoic acid core. These compounds are highly valued as synthetic scaffolds, which are core structures upon which more complex molecules can be built.

Their utility stems from the predictable reactivity of the different halogen substituents. For instance, in nucleophilic aromatic substitution reactions, the fluorine atom can be selectively displaced by a nucleophile, while the chlorine atoms remain intact, or vice-versa depending on the reaction conditions and the positions of the halogens. This differential reactivity allows for a stepwise and controlled assembly of complex molecular architectures.

These scaffolds are particularly important in the synthesis of:

Agrochemicals: They are key intermediates in the production of herbicides and pesticides. precedenceresearch.com Their selective action helps in controlling unwanted plant growth and pests while minimizing harm to crops.

Research Trajectories for this compound within Contemporary Chemical Synthesis

This compound, with its specific arrangement of two chlorine atoms and one fluorine atom on the benzoic acid ring, is a compound of significant interest in modern chemical synthesis. Its research trajectories are primarily focused on its application as a key intermediate.

Current and future research involving this compound is likely to concentrate on:

Development of Novel Pharmaceuticals: The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of new drug candidates. Researchers are exploring its use in creating molecules with potential applications in various therapeutic areas.

Synthesis of Advanced Agrochemicals: The agricultural industry is in constant need of more effective and selective crop protection agents. The use of this compound as a scaffold allows for the generation of new herbicides and fungicides with improved performance and environmental profiles.

Process Optimization and Green Chemistry: A significant area of research is the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste.

The continued exploration of the chemistry of this compound is expected to lead to the discovery and development of new and valuable molecules for a wide range of applications.

Properties of this compound

| Property | Value | Source |

| CAS Number | 98191-30-1 | chemicalbook.comcymitquimica.com |

| Molecular Formula | C₇H₃Cl₂FO₂ | cymitquimica.com |

| Molecular Weight | 209.00 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Boiling Point | 317.7°C at 760 mmHg | |

| Purity | Typically ≥98% | cymitquimica.com |

特性

IUPAC Name |

3,5-dichloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRHVMZOOBWYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601570 | |

| Record name | 3,5-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98191-30-1 | |

| Record name | 3,5-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 3,5 Dichloro 4 Fluorobenzoic Acid and Analogous Halogenated Benzoic Acid Derivatives

De Novo Synthetic Routes to 3,5-Dichloro-4-fluorobenzoic Acid

The synthesis of this compound is not widely documented in mainstream chemical literature, necessitating a strategy that relies on the preparation of a key intermediate followed by standard functional group transformations.

Exploration of Precursor Compounds and Reaction Conditions

A viable de novo pathway to this compound begins with the synthesis of a suitable precursor, namely 3,5-dichloro-4-fluoronitrobenzene (B1581561) . This intermediate can be prepared via a nucleophilic aromatic substitution reaction known as a halogen exchange (Halex) reaction.

The process starts with 3,4,5-trichloronitrobenzene . The chlorine atom at the 4-position is activated towards substitution by the electron-withdrawing nitro group. This allows for its selective replacement by a fluorine atom. The reaction is typically carried out using an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. prepchem.com

Synthesis of 3,5-dichloro-4-fluoronitrobenzene Precursor

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| 3,4,5-Trichloronitrobenzene | Potassium Fluoride (KF) | Dimethylformamide (DMF) | 140°C | 30 hours | 3,5-Dichloro-4-fluoronitrobenzene |

Data derived from a representative synthesis. prepchem.com

Once the 3,5-dichloro-4-fluoronitrobenzene intermediate is obtained, it can be converted to the target benzoic acid through a well-established three-step sequence:

Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to a primary amine (-NH₂) to form 3,5-dichloro-4-fluoroaniline . This is commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with metal-acid systems (e.g., tin or iron in hydrochloric acid).

Diazotization of the Aniline (B41778): The resulting aniline is treated with a solution of sodium nitrite (B80452) (NaNO₂) in a strong acid (like hydrochloric or sulfuric acid) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of this unstable intermediate. orgsyn.org

Conversion to Carboxylic Acid: The diazonium salt is then converted to the carboxylic acid. A common method is the Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide (CuCN) to introduce a nitrile (-CN) group, which is subsequently hydrolyzed to the carboxylic acid (-COOH). Alternatively, direct carbonylation methods can be employed.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Fluorinating Agent: The reactivity of the potassium fluoride is key. Spray-dried or anhydrous KF is preferred to minimize side reactions caused by water.

Phase-Transfer Catalyst: To improve the solubility and reactivity of the fluoride salt in the organic solvent, a phase-transfer catalyst, such as a quaternary phosphonium (B103445) salt (e.g., tetraphenylphosphonium (B101447) bromide) or a crown ether, can be introduced. researchgate.net This facilitates the transfer of fluoride ions into the organic phase where the reaction occurs.

Reaction Conditions: The reaction often requires high temperatures (as seen at 140°C) to proceed at a reasonable rate. prepchem.com A key optimization step noted in the synthesis of the nitro precursor was the addition of a second portion of potassium fluoride and extended heating to drive the reaction towards completion. prepchem.com

For the subsequent conversion of the nitro compound, optimization focuses on controlling reaction conditions to maximize the yield of each step while minimizing byproducts. Careful temperature control during diazotization is the most critical parameter to ensure the stability of the diazonium salt before its conversion. orgsyn.org

Key Optimization Parameters for Halogen Exchange Fluorination

| Parameter | Consideration | Purpose |

|---|---|---|

| Fluoride Source | Use of spray-dried, anhydrous KF | Enhances reactivity and prevents hydrolysis side-products. |

| Catalyst | Addition of phase-transfer catalyst (e.g., phosphonium salt) | Increases solubility of KF in the organic phase, accelerating the reaction. researchgate.net |

| Solvent | Use of high-boiling polar aprotic solvents (e.g., DMF, Diphenyl ether) | Allows for necessary high reaction temperatures and helps dissolve reactants. prepchem.comresearchgate.net |

| Temperature & Time | Staged addition of reagents and extended heating | Drives the equilibrium towards the fluorinated product, maximizing conversion. prepchem.com |

Synthesis of Related Dichlorofluorobenzoic Acid Isomers and Congeners

The synthetic principles applied to this compound can be adapted to produce its isomers and related congeners, such as 2,4-dichloro-3,5-difluorobenzoic acid, which is a valuable precursor for pharmaceuticals. researchgate.net

Pathways to 2,4-Dichloro-3,5-difluorobenzoic Acid

Two distinct synthetic routes from different classes of precursors have been explored for this compound.

One proposed route begins with 3,5-dichloro-2,4-difluoroaniline . researchgate.net This pathway involves a sequence of functional group manipulations to convert the aniline into the target benzoic acid. The proposed steps are:

Formylation: Introduction of a formyl group (-CHO) onto the aromatic ring. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic compounds like anilines. researchgate.netresearchgate.net

Oxidation: The newly introduced formyl group is then oxidized to a carboxylic acid group (-COOH).

Deamination: The final step involves the removal of the original amino group (-NH₂). This is typically accomplished via diazotization to form a diazonium salt, followed by reductive removal (hydro-de-diazoniation), often using an agent like hypophosphorous acid (H₃PO₂).

This route highlights the versatility of using a substituted aniline as a starting point, leveraging its directing effects and the reactivity of the amino group.

A more extensively documented and high-yielding synthesis of 2,4-dichloro-3,5-difluorobenzoic acid starts from a commercially available benzonitrile (B105546) precursor. researchgate.netresearchgate.net This multi-step process is highly efficient, with each step proceeding with excellent yield.

The sequence is as follows:

Simultaneous Hydrolysis and Nitration: The synthesis begins with 4-chloro-3,5-difluorobenzonitrile . This compound is treated with a hot mixture of concentrated nitric acid and sulfuric acid. This powerful reagent mixture achieves two transformations in a single step: the nitrile group (-CN) is hydrolyzed to a carboxylic acid (-COOH), and a nitro group (-NO₂) is regioselectively installed at the 2-position to yield 4-chloro-3,5-difluoro-2-nitrobenzoic acid . This one-pot reaction proceeds with a reported yield of 94.9%. researchgate.net

Selective Hydrogenation: The nitro group of the intermediate is selectively reduced to an amino group (-NH₂). This is accomplished via catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. The reaction is clean and highly efficient, producing 2-amino-4-chloro-3,5-difluorobenzoic acid in 95.6% yield without reducing the carboxylic acid group. researchgate.netresearchgate.net

Synthetic Route to 2,4-Dichloro-3,5-difluorobenzoic Acid from Benzonitrile

| Step | Precursor | Reagents | Key Transformation | Product | Yield |

|---|---|---|---|---|---|

| 1 | 4-Chloro-3,5-difluorobenzonitrile | Conc. HNO₃, Conc. H₂SO₄ | Nitration & Hydrolysis | 4-Chloro-3,5-difluoro-2-nitrobenzoic acid | 94.9% researchgate.net |

| 2 | 4-Chloro-3,5-difluoro-2-nitrobenzoic acid | H₂, Pd/C | Hydrogenation (Reduction) | 2-Amino-4-chloro-3,5-difluorobenzoic acid | 95.6% researchgate.net |

| 3 | 2-Amino-4-chloro-3,5-difluorobenzoic acid | 1. NaNO₂, HCl; 2. CuCl | Diazotization & Chlorination | 2,4-Dichloro-3,5-difluorobenzoic acid | N/A |

Data derived from a published synthesis. researchgate.net

Synthetic Approaches to 2,5-Dichloro-4-fluorobenzoic Acid

The synthesis of 2,5-dichloro-4-fluorobenzoic acid presents a unique challenge due to the specific arrangement of its substituents. While this compound is commercially available, detailed synthetic procedures are not widely reported in scientific literature, often requiring multi-step processes. Plausible routes can be proposed based on established reactions for isomeric compounds.

Chlorination and Fluorination Strategies on Benzoic Acid Derivatives

Direct halogenation of benzoic acid or its simple derivatives to achieve the 2,5-dichloro-4-fluoro substitution pattern is complex. The directing effects of the carboxyl group (meta-directing and deactivating) and the existing halogen atoms would lead to a mixture of isomers, making this approach generally unsuitable for achieving high regioselectivity.

Modern methods, such as visible-light-mediated photoredox catalysis, have emerged as powerful tools for halogenation under mild conditions. rsc.org However, the fluorination of halogenated benzenes using these methods can be inefficient. For instance, the photocatalytic fluorination of chloro- and bromobenzene (B47551) resulted in low yields of the para-fluorinated products. rsc.org Achieving the specific 2,5-dichloro-4-fluoro pattern on a pre-existing benzoic acid framework through sequential chlorination and fluorination would likely suffer from low yields and the formation of multiple, difficult-to-separate isomers.

Acylation Reactions Utilizing Lewis Acid Catalysis

A more viable and controllable strategy for synthesizing specific isomers of halogenated benzoic acids involves the Friedel-Crafts acylation of a suitable halogenated benzene (B151609), followed by oxidation of the introduced acyl group. This approach offers better regiochemical control based on the directing effects of the halogens on the starting material.

For the closely related isomer, 2,4-dichloro-5-fluorobenzoic acid, a well-documented two-step synthesis begins with the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene. google.comgoogle.comgoogle.com In this process, 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2,4-dichloro-5-fluoro-acetophenone. google.comgoogle.com The resulting acetophenone (B1666503) is then oxidized to the corresponding benzoic acid using a strong oxidizing agent like sodium hypochlorite (B82951) solution (chlorine solution). google.comgoogle.com This haloform reaction cleaves the acetyl group to yield the desired carboxylic acid with high purity and in good yield. google.com

This established methodology can be proposed for the synthesis of 2,5-dichloro-4-fluorobenzoic acid , starting from 1,4-dichloro-2-fluorobenzene . The reaction would proceed as follows:

Friedel-Crafts Acylation: 1,4-dichloro-2-fluorobenzene would be acylated with acetyl chloride using AlCl₃ as the catalyst. The directing effects of the fluorine (ortho, para-directing) and chlorine atoms (ortho, para-directing) would need to be carefully considered to predict the regioselectivity of the acylation.

Oxidation: The resulting acetophenone intermediate would then be oxidized, likely using sodium hypochlorite, to yield the final 2,5-dichloro-4-fluorobenzoic acid.

A representative procedure for the synthesis of the 2,4-dichloro-5-fluoro isomer is detailed in the table below.

| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Acylation | 2,4-Dichlorofluorobenzene | Acetyl chloride, Aluminum chloride | Stirred at 120°C for 2 hours | 2,4-Dichloro-5-fluoro-acetophenone | Not isolated | google.com |

| 2. Oxidation | 2,4-Dichloro-5-fluoro-acetophenone | Sodium hypochlorite solution | Boiled under reflux for 2 hours | 2,4-Dichloro-5-fluorobenzoic acid | 80% | google.com |

Preparation of 2-Chloro-4-fluorobenzoic Acid

The synthesis of 2-chloro-4-fluorobenzoic acid is well-established, with several effective methods reported. These routes often start from readily available precursors and employ various chemical transformations to install the required functional groups with high precision.

Strategies Involving Amino Protection and Formylation

One documented approach begins with m-chloroaniline. This synthesis involves a sequence of reactions that includes the protection of the amino group, a formylation reaction to introduce a carbon that will become the carboxylic acid, oxidation, and finally, a fluorination step to yield the target molecule. The Vilsmeier-Haack reaction is a key step used for the formylation of the aromatic ring. This multi-step process is suitable for large-scale production and results in a product yield of over 85%.

Oxidative and Fluorination Reactions in Ionic Liquid Media

An alternative and high-yielding method starts from 4-amino-2-chlorobenzoic acid. This process is notable for its use of an ionic liquid as the reaction medium, which can enhance reaction rates and facilitate product isolation. The synthesis involves two key transformations:

Oxidation: The amino group of 4-amino-2-chlorobenzoic acid is replaced with a hydroxyl group through an oxidative process. This is achieved using hydrogen peroxide in the presence of a phosphorus heteropoly tungstic acid ammonium (B1175870) salt catalyst.

Fluorination: The hydroxyl group is then substituted with fluorine using a fluorinating agent such as potassium fluoride.

This method, conducted in a one-pot fashion, is highly efficient, with reported yields exceeding 96%. The table below summarizes the reaction conditions and yields for this process.

| Starting Material (moles) | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 0.35 mol | Hydrogen peroxide (1.5 mol), Potassium fluoride (5 mol), Phosphorus heteropoly tungstic acid ammonium salt (0.06 mol) | Ionic liquid (3 mol), Water (50 mol) | 40°C, 40-50°C | 2-Chloro-4-fluorobenzoic acid | 96.9% |

| 0.4 mol | Hydrogen peroxide (2 mol), Potassium fluoride (5 mol), Phosphorus heteropoly tungstic acid ammonium salt (0.065 mol) | Ionic liquid (3 mol), Water (50 mol) | 40-50°C | 2-Chloro-4-fluorobenzoic acid | 97.3% |

| 0.45 mol | Hydrogen peroxide (2.5 mol), Potassium fluoride (5 mol), Phosphorus heteropoly tungstic acid ammonium salt (0.075 mol) | Ionic liquid (3 mol), Water (50 mol) | 40-50°C | 2-Chloro-4-fluorobenzoic acid | 97.2% |

Catalytic Advancements in the Synthesis of Halogenated Benzoic Acids

Significant progress has been made in developing catalytic methods for the synthesis of halogenated benzoic acids, primarily focusing on the oxidation of the corresponding halogenated toluenes. These methods are often more environmentally friendly and economically viable than classical stoichiometric oxidation routes.

A widely employed industrial method is the liquid-phase oxidation of substituted toluenes using air or oxygen. google.com This reaction is typically catalyzed by a synergistic system of soluble cobalt and manganese salts, often in the presence of a bromide source like sodium bromide or hydrobromic acid. rsc.org The reaction is carried out in an acetic acid solvent at elevated temperatures (80°C to 220°C) and pressures. google.com This process is applicable to a wide range of mono- and di-halogenated toluenes, including chlorotoluenes and fluorotoluenes. google.comorgsyn.org

Role of Palladium Catalysts in Hydrogenation and Carbonylation

Palladium catalysts are exceptionally versatile and play a pivotal role in modern organic synthesis, particularly in reactions crucial for the formation of benzoic acid derivatives. Their application spans both hydrogenation and carbonylation reactions, offering pathways to either reduce aromatic systems or introduce carboxylic acid functionalities.

Hydrogenation: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of aromatic rings. rsc.orgmasterorganicchemistry.com This process, known as catalytic hydrogenation, involves the addition of hydrogen (H₂) across the double bonds of the benzene ring to yield cyclohexane (B81311) derivatives. masterorganicchemistry.com The reaction is typically carried out by adsorbing the aromatic substrate onto the surface of the palladium catalyst, where the reaction with activated hydrogen occurs. rsc.orgmasterorganicchemistry.com While powerful, this method must be applied judiciously in the context of halogenated benzoic acids, as the conditions required for aromatic ring reduction can also lead to hydrodehalogenation (removal of halogen atoms). However, selective hydrogenation is possible. For instance, in some cases, other functional groups can be reduced in the presence of aryl halides without cleaving the carbon-halogen bond. mdpi.com

Carbonylation: A more direct route to benzoic acid derivatives from aryl halides is palladium-catalyzed carbonylation. chimia.ch This reaction introduces a carbonyl group (-CO-) into an organic molecule, and when water is used as a nucleophile (hydroxycarbonylation), it directly yields a carboxylic acid. acs.org The general process involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the insertion of carbon monoxide (CO) into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reaction with a nucleophile, like water, releases the carboxylic acid and regenerates the active Pd(0) catalyst. chimia.chacs.org

This methodology is highly effective for a range of aryl halides, including chlorides, bromides, and iodides. acs.orgorganic-chemistry.org Recent advancements have focused on making this process safer and more practical by avoiding the direct handling of large volumes of toxic carbon monoxide gas. Protocols have been developed that use CO-generating molecules, such as formates or acyl-palladium(II) precatalysts, which release a substoichiometric amount of CO in situ. acs.org This approach not only enhances safety but also demonstrates broad functional group tolerance, making it a powerful tool for synthesizing complex benzoic acids. acs.orgorganic-chemistry.org

| Reaction Type | Catalyst System | Substrate | Product | Key Features |

| Hydrogenation | Pd/C, H₂ | Substituted Aromatics | Cyclohexane Derivatives | Can reduce aromatic rings; potential for hydrodehalogenation. rsc.orgmasterorganicchemistry.com |

| Carbonylation | Pd Catalyst, CO source | Aryl Halides | Benzoic Acids | Direct carboxylation of aryl halides; can use in situ CO sources. chimia.chacs.orggoogle.com |

Application of Copper Catalysts in Halogenation Processes

Copper and its compounds serve as effective catalysts in halogenation reactions, providing essential methods for introducing halogen atoms onto aromatic rings or for exchanging one halogen for another. mdpi.comresearchgate.net These processes are fundamental for preparing the halogenated precursors required for the synthesis of compounds like this compound.

Copper(II) salts, such as Cu(NO₃)₂·3H₂O, can catalyze the direct C–H bond halogenation of arenes using simple lithium halides (LiCl or LiBr) as the halogen source under aerobic conditions. rsc.org This method is advantageous due to the use of inexpensive and readily available reagents. rsc.org The mechanism of copper-catalyzed halogenation can vary, but one proposed pathway involves a single-electron transfer (SET) mechanism, particularly for the bromination of phenols and anilines catalyzed by Cu(OAc)₂. mdpi.com

Another significant application of copper catalysts is in halogen exchange reactions, often termed the "aromatic Finkelstein reaction." organic-chemistry.org A mild and general copper(I)-catalyzed procedure allows for the conversion of aryl bromides into the corresponding aryl iodides using sodium iodide. organic-chemistry.org This transformation is typically facilitated by a Cu(I) salt, such as CuI, in the presence of a diamine ligand. organic-chemistry.org The reaction is notable for its tolerance of a wide variety of functional groups. organic-chemistry.org Such exchange reactions are valuable for modulating the reactivity of the aryl halide precursor for subsequent cross-coupling reactions.

| Catalyst | Reagents | Transformation | Key Features |

| Cu(NO₃)₂·3H₂O | LiX (X=Cl, Br), O₂ | Aromatic C-H Halogenation | Utilizes inexpensive reagents and activates C-H bonds directly. rsc.org |

| Cu(OAc)₂ | LiBr | Phenol Bromination | Proceeds via a proposed Single-Electron Transfer (SET) mechanism. mdpi.com |

| CuI / diamine ligand | NaI | Aryl Bromide → Aryl Iodide | Aromatic Finkelstein reaction; broad functional group tolerance. organic-chemistry.org |

Utilization of Acid Catalysts in Acylation Reactions

Acid-catalyzed acylation is a cornerstone of organic chemistry for introducing an acyl group (R-C=O) onto an aromatic ring. This reaction, known as the Friedel-Crafts acylation, is a primary method for forming aryl ketones, which can subsequently be oxidized to yield the corresponding benzoic acids. wikipedia.orglibretexts.org

The reaction typically employs an acylating agent, such as an acyl chloride or an acid anhydride, and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The Lewis acid activates the acylating agent by coordinating to the halogen, which generates a highly electrophilic acylium ion (R-C≡O⁺). youtube.com This electrophile is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. youtube.com While effective, this method often requires stoichiometric amounts of the catalyst because the product ketone forms a stable complex with the Lewis acid. wikipedia.org

Halogenated aromatic compounds can successfully undergo Friedel-Crafts acylation, although the presence of deactivating groups can make the reaction more challenging than with simple benzene. masterorganicchemistry.com

Alternatively, strong Brønsted acids, particularly superacids like trifluoromethanesulfonic acid (TfOH), can also catalyze Friedel-Crafts acylations. mdpi.com TfOH is strong enough to catalyze the reaction between arenes and carboxylic acids or anhydrides directly. mdpi.comrsc.org For instance, TfOH has been used to catalyze the reaction between various benzoic acid derivatives and alcohols to form esters, showcasing its utility in activating carboxyl groups. mdpi.com In some cases, benzoic acid itself can act as the acylating agent in the presence of a strong acid, generating an acylium ion that can react with another aromatic ring. curlyarrows.com

| Catalyst Type | Catalyst Example | Acylating Agent | Mechanism |

| Lewis Acid | AlCl₃, FeCl₃ | Acyl Halide, Acid Anhydride | Generation of an acylium ion electrophile. masterorganicchemistry.comyoutube.com |

| Brønsted Superacid | Trifluoromethanesulfonic Acid (TfOH) | Carboxylic Acid, Acid Anhydride | Direct protonation and activation of the acylating agent. mdpi.comrsc.org |

Environmentally Conscious Synthetic Protocols

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly manufacturing processes. This paradigm shift, often referred to as "green chemistry," emphasizes waste reduction, the use of less hazardous substances, and the development of energy-efficient processes. These principles are being actively applied to the synthesis of halogenated benzoic acids.

Development of Green Chemistry Routes for Fluorochlorobenzoic Acids

Green chemistry seeks to design chemical processes that minimize environmental impact. globalscientificjournal.com For the synthesis of fluorochlorobenzoic acids, this involves exploring alternative reagents, catalysts, and reaction conditions that are safer and more efficient. One approach is the use of catalytic systems over stoichiometric reagents, which reduces waste. For example, processes that use recyclable catalysts for acylation or halogenation align with green chemistry principles. google.com

A patented process for preparing halogenated benzoic acids highlights economic and ecological advantages by using favorable reagents, some of which can be recycled, and employing a limited number of simple reaction steps. google.com The synthesis of related aminobenzoic acids through biosynthetic pathways, which use renewable raw materials like glucose and avoid harsh chemical conditions, serves as a model for future green production of other aromatic acids. [No Result Found] The development of methods that reduce the generation of toxic by-products and utilize safer solvents are key areas of research. globalscientificjournal.comgoogle.com

Implementation of Continuous-Flow Processes for Scalable Production

Continuous-flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the scalable and safe production of chemical intermediates. rsc.org This technology provides superior control over reaction parameters such as temperature and pressure, and the enhanced heat transfer capabilities of microreactors or tube reactors allow for the safe handling of highly exothermic or hazardous reactions. rsc.org

The halogenation of organic compounds, which can be very fast and exothermic, is well-suited to continuous-flow systems. rsc.org Flow chemistry enables precise dosing of reagents, including reactive gases, and allows for immediate in-line quenching of hazardous by-products, significantly improving process safety. rsc.org

Flow reactors have also been successfully employed for the synthesis of carboxylic acids. For example, a tube-in-tube gas-permeable membrane reactor has been used for the efficient carboxylation of Grignard reagents with CO₂, demonstrating a scalable route to benzoic acids. durham.ac.uk Another continuous-flow method describes the direct oxidation of alcohols to carboxylic acids using hydrogen peroxide over a platinum catalyst, producing only water as a byproduct. rsc.org These examples showcase the potential of continuous-flow technology to enable safer, more efficient, and scalable manufacturing of this compound and its analogs. durham.ac.ukrsc.orgacs.org

| Technology | Key Advantages | Example Application |

| Continuous-Flow Halogenation | Enhanced safety, superior temperature control, safe handling of hazardous reagents. | Deoxyfluorination using DAST in a microreactor. rsc.org |

| Continuous-Flow Carboxylation | Efficient gas-liquid reactions, scalability, integration with purification. | Carboxylation of Grignard reagents with CO₂ in a tube-in-tube reactor. durham.ac.uk |

| Continuous-Flow Oxidation | Precise control of reaction time, selective synthesis, stable catalyst performance. | Oxidation of alcohols to carboxylic acids using H₂O₂ and a Pt catalyst. rsc.org |

Advanced Chemical Transformations and Reactivity Studies of 3,5 Dichloro 4 Fluorobenzoic Acid

Aromatic Substitution Reactions

The reactivity of the aromatic ring in 3,5-dichloro-4-fluorobenzoic acid is significantly influenced by its substituents: two chlorine atoms, a fluorine atom, and a carboxylic acid group. These groups, being electron-withdrawing, govern the feasibility and nature of both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Driven by Halogen Substituents

The benzene (B151609) ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the three halogen atoms and the carboxylic acid moiety. This electronic characteristic makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In SNAr, a potent nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group.

The rate of SNAr reactions is accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com In the case of this compound, the fluorine atom at the C4 position is para to the carboxylic acid group and ortho to the two chlorine atoms, making it the most probable site for nucleophilic attack.

A key principle in SNAr reactions involving aryl halides is that the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order for halogens as leaving groups is often F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack, even though the C-F bond itself is very strong. masterorganicchemistry.comyoutube.com This is further supported by studies on other polyhalogenated aromatic compounds where fluorine is preferentially displaced over chlorine in SNAr reactions. nih.govnih.gov

Various nucleophiles can be employed in these reactions, leading to a diverse range of functionalized products.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3,5-Dichloro-4-hydroxybenzoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3,5-Dichloro-4-methoxybenzoic acid |

| Amine | Ammonia (NH₃), Alkylamines | 4-Amino-3,5-dichlorobenzoic acid |

| Thiolate | Sodium Thiophenolate (NaSPh) | 3,5-Dichloro-4-(phenylthio)benzoic acid |

Electrophilic Aromatic Substitution Potentials

In stark contrast to its reactivity in SNAr, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). libretexts.org All substituents—the two chlorine atoms, the fluorine atom, and the carboxylic acid group—are deactivating groups, meaning they withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. fiveable.melibretexts.org Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are characteristic of benzene, would require exceptionally harsh conditions to proceed and are generally not feasible. msu.edu

The directing effects of the substituents further complicate the potential for EAS. Halogens (F, Cl) are ortho-, para-directors, while the carboxylic acid group is a meta-director. unizin.orgorganicchemistrytutor.com

Carboxylic Acid (-COOH): Directs incoming electrophiles to the meta positions (C2 and C6).

Halogens (-F, -Cl): Direct incoming electrophiles to their ortho and para positions. For the fluorine at C4, the ortho positions are C3 and C5 (already substituted). For the chlorines at C3 and C5, the ortho positions are C2, C4, and C6, and the para position is C1.

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into other functionalities such as alcohols, aldehydes, esters, and amides.

Esterification and Amidation Reactions

The carboxylic acid functional group of this compound can be readily converted to its corresponding esters and amides through well-established synthetic protocols.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). For more sterically hindered alcohols or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride. wikipedia.org This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the alcohol. researchgate.net Other modern methods use coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as p-dodecylbenzenesulfonic acid (DBSA) which can even work in water. organic-chemistry.org

Amidation follows a similar strategy. The direct reaction of a carboxylic acid with an amine requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. rsc.orgyoutube.com A more common and efficient approach is the activation of the carboxylic acid. This involves converting the acid to its acyl chloride, which then readily reacts with an amine (primary or secondary) to form the amide. Alternatively, peptide coupling reagents such as boric acid or 1-Hydroxybenzotriazole (HOBt) in combination with a carbodiimide (B86325) like EDC can facilitate amide bond formation under mild conditions. researchgate.netresearchgate.net

Table 3: Common Reagents for Esterification and Amidation

| Reaction | Reagent/Method | Description |

| Esterification | Alcohol, H₂SO₄ (cat.) | Fischer Esterification: A classic equilibrium-driven process. |

| Esterification | 1. SOCl₂ or (COCl)₂2. Alcohol, Base | Formation of a highly reactive acyl chloride intermediate. researchgate.net |

| Esterification | Alcohol, DCC, DMAP (cat.) | Steglich esterification, good for sterically hindered alcohols. |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine | Acyl chloride intermediate reacts readily with primary or secondary amines. |

| Amidation | Amine, Coupling Agent (e.g., EDC, HOBt) | Forms an active ester in situ that reacts with the amine under mild conditions. researchgate.net |

| Amidation | Amine, Boric Acid (cat.) | A catalytic method for direct dehydrative amidation. researchgate.net |

Halogen Exchange and Further Functionalization Strategies

The halogen atoms on the aromatic ring, particularly the chlorine atoms, offer opportunities for further molecular diversification through halogen exchange (Halex) reactions. In a Halex reaction, a halogen atom is replaced by another, most commonly fluoride (B91410). This is typically achieved by heating the haloaromatic compound with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. Phase-transfer catalysts can also be employed to enhance the reaction rate. Given that this compound already contains fluorine, a Halex reaction would primarily target the replacement of the chlorine atoms with fluorine, potentially leading to 3,4,5-trifluorobenzoic acid under forcing conditions.

Beyond halogen exchange, the C-Cl bonds can potentially serve as handles for transition-metal-catalyzed cross-coupling reactions. However, the electron-deficient nature of the ring and the presence of multiple halogens can make these reactions challenging. Specialized catalyst systems would be required to achieve selective coupling at the C-Cl positions without competing SNAr at the C-F position.

Another functionalization strategy involves C-H activation. While the ring is generally deactivated, modern catalytic systems can achieve regioselective C-H functionalization directed by the carboxylic acid group. For example, iridium-catalyzed ortho-amination of benzoic acids has been developed, which could potentially introduce an amino group at the C2 or C6 positions. nih.gov

Selective Halogen Exchange Reactions

Halogen exchange (Halex) reactions on polyhalogenated aromatic compounds are a critical tool for the synthesis of complex fluorinated molecules. In the case of this compound, the potential for selective substitution of one type of halogen over another is dictated by the principles of nucleophilic aromatic substitution (SNAr).

The reactivity of halogens in SNAr reactions is typically governed by the stability of the intermediate Meisenheimer complex, which is influenced by the electronegativity of the leaving group. Generally, the order of reactivity for halogens as leaving groups in activated aromatic systems is F > Cl > Br > I. nih.govlibretexts.orgchemicalbook.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step. researchgate.net

However, the aromatic ring of this compound is deactivated towards traditional SNAr by the electron-withdrawing nature of the carboxylic acid group. nih.govwikipedia.org Despite this deactivation, the intrinsic reactivity difference between the C-F and C-Cl bonds remains. The C-F bond is positioned para to the carboxylic acid and flanked by two ortho chlorine atoms, while the C-Cl bonds are meta to the carboxyl group. This positioning influences the electronic environment of each halogen. For a nucleophilic attack, the negative charge of the intermediate can be stabilized by the electron-withdrawing groups.

Selective exchange reactions would therefore depend on carefully controlling reaction conditions to exploit the subtle differences in activation energy for the displacement of fluoride versus chloride. For instance, a Halex reaction aiming to replace the chlorine atoms with fluorine would typically require high temperatures (150-250 °C), polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane, and a fluoride source such as potassium fluoride (KF). orgsyn.orgprepchem.com Conversely, selective replacement of the more labile fluorine atom could potentially be achieved under milder conditions or by using specific catalytic systems that lower the activation energy for C-F bond cleavage. nih.gov

Cross-Coupling Reactions at Carbon-Halogen Bonds for C-C and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for forming new bonds at the carbon-halogen positions of this compound. libretexts.orgwikipedia.org The differential reactivity of the C-Cl and C-F bonds in these catalytic cycles is opposite to that observed in SNAr reactions. In palladium-catalyzed couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energy is a key factor, leading to a reactivity trend of C-I > C-Br > C-Cl >> C-F. This disparity allows for highly selective reactions at the C-Cl positions while leaving the robust C-F bond intact.

Analogous studies on di- and polyhalogenated aromatic systems have demonstrated that temperature and catalyst choice can control the extent of the reaction, allowing for either mono- or di-substitution. For example, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, reaction with an arylboronic acid at room temperature resulted in a selective mono-coupling at one of the chlorine sites, whereas conducting the reaction at reflux in toluene (B28343) led to the di-substituted product. organic-chemistry.orgsemanticscholar.org This principle can be directly applied to this compound.

C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a premier method for creating aryl-aryl bonds. By reacting this compound with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base, selective substitution of the chlorine atoms can be achieved.

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product |

| 1 | Phenylboronic acid (1.1 eq.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Room Temp. | 3-Chloro-4-fluoro-5-phenylbenzoic acid |

| 2 | Phenylboronic acid (2.2 eq.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 4-Fluoro-3,5-diphenylbenzoic acid |

Data is based on analogous reactions of similar di-chloro-heterocyclic compounds and general principles of Suzuki-Miyaura coupling. organic-chemistry.orgsemanticscholar.orggoogle.com

C-X Bond Formation (Sonogashira Coupling)

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Similar to the Suzuki reaction, the C-Cl bonds of this compound are significantly more reactive than the C-F bond, allowing for selective alkynylation. This provides a pathway to synthesize complex, conjugated systems. Copper-free Sonogashira protocols have also been developed to avoid the undesirable side-reaction of alkyne homocoupling (Glaser coupling).

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product |

| 1 | Phenylacetylene (1.1 eq.) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 3-Chloro-4-fluoro-5-(phenylethynyl)benzoic acid |

| 2 | Phenylacetylene (2.2 eq.) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50-60 °C | 4-Fluoro-3,5-bis(phenylethynyl)benzoic acid |

Data is based on general principles and established protocols for Sonogashira coupling. libretexts.org

Oxidative Transformations to Complex Derivatives

Beyond substitution and coupling reactions at the halogen sites, the this compound scaffold can undergo transformations to yield more complex derivatives. A key example of such a transformation is the hydrolysis of the carbon-fluorine bond to yield a hydroxyl group, converting the starting material into 3,5-dichloro-4-hydroxybenzoic acid. While aryl fluorides are generally resistant to hydrolysis, this reaction can be facilitated, particularly in cases where the aromatic ring is electronically modified or through specific catalytic methods. nih.gov

The conversion to 3,5-dichloro-4-hydroxybenzoic acid represents a significant structural modification, introducing a phenolic hydroxyl group that can serve as a handle for further functionalization, such as etherification or esterification, thereby expanding the molecular complexity and potential applications of the scaffold. A procedure for a similar transformation, the synthesis of 3-fluoro-4-hydroxybenzoic acid from 3-fluoro-4-methoxybenzoic acid, involves heating with concentrated hydrobromic acid and acetic acid. libretexts.org For the direct hydrolysis of the C-F bond in this compound, specific conditions would need to be developed, potentially involving strong acids or bases at elevated temperatures, or specialized catalytic systems designed for C-F bond activation. nih.gov

| Starting Material | Reagent | Conditions | Product |

| This compound | Strong Acid (e.g., H₂SO₄) / H₂O or Rhodium-based catalyst / H₂O | High Temperature or Catalytic Conditions | 3,5-Dichloro-4-hydroxybenzoic acid |

This represents a plausible synthetic transformation based on general principles of aryl fluoride hydrolysis and catalytic SNAr reactions. nih.gov

Applications of 3,5 Dichloro 4 Fluorobenzoic Acid in Advanced Targeted Synthesis and Functional Material Design

Precursor in Pharmaceutical Synthesis and Drug Discovery

The unique electronic and steric properties of 3,5-Dichloro-4-fluorobenzoic acid make it a valuable starting material in the synthesis of a variety of pharmacologically active compounds. Its dichlorinated and fluorinated phenyl ring can serve as a crucial pharmacophore, interacting with biological targets to elicit a desired therapeutic effect.

Utility as a Key Intermediate for Anti-inflammatory Agents

While direct studies on this compound in anti-inflammatory drug synthesis are not extensively documented in publicly available literature, the broader class of halogenated benzoic acids is well-established in this field. For instance, the related compound, 2,4-Dichloro-5-fluorobenzoic acid, is recognized as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs. precedenceresearch.com The presence of chlorine and fluorine atoms in these structures can enhance their biological activity and chemical stability. precedenceresearch.com The structural similarities suggest that this compound holds potential as a scaffold for novel anti-inflammatory agents. Research has shown that other complex molecules, such as 4,5-dicaffeoylquinic acid, exhibit anti-inflammatory properties by suppressing key signaling pathways. nih.gov This highlights the ongoing search for new and effective anti-inflammatory compounds, a field where derivatives of this compound could play a future role.

Synthesis of Quinolone Antibacterial Drug Intermediates

Quinolones are a major class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov The synthesis of many potent quinolone and fluoroquinolone antibiotics relies on key intermediates, often halogenated aromatic carboxylic acids. nih.govvcu.edu Research has demonstrated that dichlorofluorobenzoic acid derivatives are pivotal in creating quinolone-3-carboxylic acids, which are direct precursors to these antibacterial drugs. researchgate.netresearchgate.netresearchgate.net The substitution pattern on the benzoic acid ring is critical for the final antibiotic's spectrum of activity and efficacy. While specific examples detailing the direct use of this compound are not prevalent, the established synthetic routes for quinolones often involve closely related structures, underscoring its potential in this synthetic space. vcu.eduresearchgate.net

Development of Hybrid Molecules for Neurodegenerative Disease Treatment

Neurodegenerative diseases like Alzheimer's are complex conditions requiring multi-target therapeutic approaches. nih.govnih.gov Recent research has focused on developing hybrid molecules that can address various pathological factors, such as oxidative stress and cholinesterase activity. nih.govtandfonline.com In a significant development, novel hybrids of cyclopentaquinoline and 3,5-dichlorobenzoic acid have been synthesized and evaluated for their neuroprotective effects. nih.govnih.govtandfonline.com One of the most promising compounds from this research, designated 3e, which incorporates the 3,5-dichlorobenzoic acid moiety, demonstrated notable inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as significant inhibition of amyloid-β aggregation, a key hallmark of Alzheimer's disease. nih.gov These findings position 3,5-dichlorobenzoic acid derivatives as a promising scaffold for the development of new therapeutics for neurodegenerative disorders. nih.govnih.govtandfonline.com

| Compound | Target | Activity | Reference |

| Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e) | Acetylcholinesterase (AChE) | IC50 = 0.131 µM | nih.gov |

| Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e) | Butyrylcholinesterase (BuChE) | IC50 = 0.116 µM | nih.gov |

| Cyclopentaquinoline-3,5-dichlorobenzoic acid hybrid (3e) | Aβ(1–42) aggregation | 55.7% inhibition at 5 µM | nih.gov |

Scaffolds for Thyroid Hormone Receptor Agonists

Thyroid hormone receptors (THRs) are important targets for the treatment of metabolic disorders such as dyslipidemia. nih.govjinsoolim.com The development of selective THR-β agonists is a key objective, as this can provide the beneficial lipid-lowering effects of thyroid hormones without the adverse cardiac effects mediated by THR-α. nih.govjinsoolim.com A notable example is the highly selective THR-β agonist MGL-3196 (Resmetirom). The chemical structure of MGL-3196, 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro nih.govgoogle.comuni.lutriazine-6-carbonitrile, features a 3,5-dichlorophenyl group. nih.govjinsoolim.com This strongly suggests that a derivative of 3,5-dichlorobenzoic acid, likely this compound or a closely related analogue, serves as a critical starting material in its synthesis. The specific halogenation pattern is crucial for achieving the desired potency and selectivity of the final drug molecule. nih.govjinsoolim.com

Role in Agrochemical Development

The structural features of this compound also make it a valuable precursor in the synthesis of modern agrochemicals. The presence of chlorine and fluorine atoms can enhance the efficacy and metabolic stability of herbicides and pesticides.

Contributions to Material Science

The unique structural characteristics of this compound, namely its aromatic core substituted with chlorine and fluorine atoms, make it a compound of interest in material science. These halogen atoms can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity to larger molecules and polymers.

Synthesis of Specialized Polymers and Coatings

This compound is recognized as a potential building block or monomer for the synthesis of specialized polymers. While extensive academic literature on polymers derived specifically from this compound is limited, its classification under "Polymer Science" and "Material Building Blocks" by chemical suppliers highlights its potential in this field. bldpharm.com The presence of the carboxylic acid group allows it to undergo polymerization reactions, such as polycondensation, to form polyesters or polyamides.

The incorporation of halogenated aromatic monomers like this compound into polymer chains is a known strategy for enhancing material properties. Fluorine-containing polymers are noted for their exceptional thermal stability and chemical resistance. chemicalbook.com The chlorine atoms can further contribute to flame retardancy and rigidity of the polymer backbone. These characteristics are highly sought after in the development of high-performance polymers and functional coatings for demanding applications in aerospace, electronics, and chemical processing industries. For instance, research on similar compounds like 4-Chloro-3,5-difluorobenzoic acid has shown that its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Derivatives of this compound are also explored as intermediates in creating more complex molecules for material applications. For example, it can be a starting material for condensation reactions to create building blocks for new polymers. smolecule.com

Environmental Tracers in Hydrological and Geothermal Systems

Fluorinated benzoic acids (FBAs), including this compound, have emerged as a significant class of artificial tracers for investigating water flow dynamics in complex environmental systems. bldpharm.com They are particularly valuable in hydrological and geothermal studies due to a unique combination of chemical and physical properties that make them superior to traditional tracers like dyes or certain ions in specific applications.

These compounds are stable, not naturally present in the environment, and exhibit low sorption to soil and rock, allowing them to move with water flow more accurately. Their utility is well-established for tracking groundwater movement, understanding subsurface flow paths, and monitoring the performance of geothermal reservoirs. bldpharm.com The ability to use a suite of different FBA tracers simultaneously allows for more sophisticated and detailed multi-tracer tests.

The detection of FBA tracers is typically accomplished using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). chemicalbook.com These methods are highly sensitive, enabling the quantification of FBAs at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. bldpharm.comchemicalbook.com This high sensitivity minimizes the amount of tracer needed for injection and allows for the monitoring of tracer breakthrough over long distances and extended time periods.

| Property | Description | Source(s) |

| Tracer Type | Artificial, anionic organic tracer | |

| Key Advantages | High stability, low sorption, not naturally occurring, detectable at low concentrations. | |

| Primary Applications | Groundwater tracing, geothermal reservoir analysis, hydrological modeling. | bldpharm.com |

| Analytical Methods | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | chemicalbook.com |

| Detection Limits | As low as 1 µg/L (ppb) or lower, depending on the specific compound and analytical method. | bldpharm.comchemicalbook.com |

Spectroscopic Characterization and Advanced Structural Elucidation of 3,5 Dichloro 4 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,5-dichloro-4-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly insightful.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the aromatic region is of primary interest. The two protons on the benzene (B151609) ring are chemically equivalent due to the symmetrical substitution pattern. These protons are expected to appear as a singlet, or a narrow multiplet due to coupling with the fluorine atom. The exact chemical shift is influenced by the electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the carboxylic acid group. For comparison, the aromatic protons in similar structures, such as 3-chlorobenzoic acid and 4-fluorobenzoic acid, show distinct signals. rsc.org

A notable feature in the ¹H NMR spectrum of carboxylic acids is the signal for the acidic proton of the carboxyl group. This proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its exact position can be concentration and solvent dependent.

Table 1: ¹H NMR Data for Related Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 3-Chlorobenzoic acid | DMSO-d₆ | 13.36 (1H), 8.36-7.76 (2H), 7.71 (1H), 7.51-7.46 (1H) | s, m, ddd, m |

| 4-Fluorobenzoic acid | DMSO-d₆ | 13.06 (1H), 8.01 (1H), 7.32 (1H) | s, dd, t |

This table presents data for related compounds to illustrate expected spectral features.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton. Due to the molecule's symmetry, four distinct carbon signals are anticipated: one for the carboxyl carbon, and three for the aromatic carbons.

The carboxyl carbon (C=O) typically appears in the downfield region of the spectrum, generally between 165 and 185 ppm. The chemical shifts of the aromatic carbons are influenced by the attached halogens. The carbon atom bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbons bearing chlorine atoms will also have their chemical shifts influenced by the electronegativity and anisotropic effects of the chlorine.

Table 2: ¹³C NMR Data for Related Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (ppm) |

|---|---|---|

| 3-Chlorobenzoic acid | DMSO-d₆ | 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 |

This table presents data for related compounds to illustrate expected spectral features. rsc.orgchemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal is indicative of its electronic environment, which is significantly affected by the presence of the two ortho-chlorine atoms and the para-carboxylic acid group. The coupling between the fluorine and the aromatic protons should also be observable. The chemical shift of fluorinated aromatic compounds can vary over a wide range. nih.gov For instance, the ¹⁹F NMR signal for 4-fluorobenzoic acid appears at a specific chemical shift that serves as a reference point for predicting the shift in the target molecule. rsc.org The electron-withdrawing chlorine atoms in the ortho positions are expected to deshield the fluorine nucleus, likely resulting in a downfield shift compared to 4-fluorobenzoic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the substituted benzene ring.

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. The exact position can be influenced by conjugation with the aromatic ring and the electronic effects of the halogen substituents.

C-Cl Stretch: Absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹, are indicative of the carbon-chlorine bonds.

C-F Stretch: A strong absorption band, usually in the range of 1300-1000 cm⁻¹, is characteristic of the carbon-fluorine bond.

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

High Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a high-accuracy mass spectrometry technique that can determine the mass of a molecule with a high degree of precision. This allows for the unambiguous determination of the elemental formula. For this compound (C₇H₃Cl₂FO₂), the expected monoisotopic mass is approximately 207.9494 g/mol . uni.lu

The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern would show peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1, providing further confirmation of the presence of two chlorine atoms in the molecule.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used to support structural assignments. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.95670 | 130.9 |

| [M+Na]⁺ | 230.93864 | 142.7 |

Data sourced from predicted values on PubChemLite. uni.lu

X-ray Diffraction Analysis for Solid-State Structure Determination

Currently, specific single-crystal X-ray diffraction data for this compound is not extensively documented in publicly accessible research databases. However, the crystallographic analysis of closely related halogenated benzoic acids provides a strong basis for predicting its solid-state behavior.

For instance, studies on similar molecules, such as 2-chloro-4-fluorobenzoic acid, have utilized high-resolution X-ray diffraction to map the experimental charge density distribution. These analyses reveal the nature of intermolecular interactions, including short halogen-halogen contacts (Cl···F and F···F), which are crucial in dictating the crystal packing. It is typical for benzoic acids to form centrosymmetric dimers in the solid state through O-H···O hydrogen bonds between their carboxylic acid groups.

The anticipated crystal structure of this compound would likely exhibit these characteristic hydrogen-bonded dimers. The planarity of the benzoic acid moiety and the orientation of the carboxyl group relative to the benzene ring are key structural parameters that would be determined from X-ray diffraction data.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical) This table is based on typical values for similar halogenated benzoic acids and is for illustrative purposes pending experimental data.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 12 - 18 |

| β (°) | 90 - 110 |

| Z | 4 |

| Key Interactions | O-H···O hydrogen bonds, C-H···F interactions, π–π stacking |

Spectroscopic Analysis of Co-crystals

The formation of co-crystals is a widely used strategy to modify the physicochemical properties of a compound without altering its covalent structure. Spectroscopic techniques are vital for identifying the formation of co-crystals and characterizing the new solid phase. americanpharmaceuticalreview.com

In FT-IR spectroscopy, the formation of a co-crystal is often indicated by shifts in the vibrational frequencies of the functional groups involved in hydrogen bonding. For example, the O-H stretching vibration of the carboxylic acid group in this compound would be expected to shift significantly upon forming a hydrogen bond with a co-former. Similarly, changes in the C=O stretching frequency can provide evidence of co-crystal formation versus salt formation.

Research on co-crystals of 4-fluorobenzoic acid with various heteroaromatic nitrogenous bases has shown that the nature of the interaction (co-crystal or salt) can be investigated by analyzing the infrared and NMR spectra. researchgate.net For example, the formation of a co-crystal between 2-aminobenzothiazole (B30445) and 4-fluorobenzoic acid was confirmed by FT-IR, NMR, and single-crystal X-ray diffraction, which identified N-H···O and O-H···O hydrogen bonds stabilizing the structure. eurjchem.comresearchgate.net

Table 2: Expected Spectroscopic Shifts in Co-crystals of this compound (Hypothetical)

| Spectroscopic Technique | Functional Group | Expected Shift upon Co-crystal Formation |

| FT-IR | O-H stretch (acid) | Broadening and shift to lower wavenumber |

| FT-IR | C=O stretch (acid) | Shift to lower or higher wavenumber depending on interaction |

| Raman | Ring breathing modes | Shifts indicating changes in the electronic environment |

| Solid-State NMR | ¹³C of COOH | Change in chemical shift due to altered hydrogen bonding |

The comprehensive structural and spectroscopic analysis of this compound and its potential co-crystals remains an area ripe for further experimental investigation. Such studies would provide valuable data for crystal engineering and the rational design of new materials with tailored properties.

Computational Chemistry and Theoretical Studies on 3,5 Dichloro 4 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of halogenated benzoic acids. These methods allow for a detailed exploration of the molecule's potential energy surface, electronic structure, and spectroscopic characteristics.

DFT calculations are widely applied to understand the fundamental aspects of molecules like 3,5-dichloro-4-fluorobenzoic acid. Key applications include the determination of optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP) maps. For instance, studies on similar ortho-substituted chlorofluoro-benzoic acids have used DFT to investigate the potential energy landscapes, focusing on the interactions between the carboxylic group and the halogen substituents. researchgate.net These calculations can reveal the most stable conformers of the molecule, which is governed by the orientation of the carboxylic acid group relative to the aromatic ring.

DFT also enables the calculation of reactivity descriptors, which can predict the molecule's behavior in chemical reactions. By analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer the molecule's susceptibility to electrophilic and nucleophilic attack.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For halogenated aromatic compounds, a careful selection is necessary to accurately model the complex electronic effects, including electron correlation and non-covalent interactions.

Exchange-Correlation Functionals: A variety of functionals are available, each with different strengths. The B3LYP hybrid functional is a popular choice as it often provides a good balance between accuracy and computational cost for molecular geometries and electronic structures of complex organic molecules. researchgate.netresearchgate.net Other functionals like the Perdew–Burke–Ernzerhof (PBE) and BP86 are also utilized, though comparative studies have shown B3LYP to be reliable for systems with intricate electronic features. researchgate.netnih.gov For enhanced accuracy, especially in describing non-covalent interactions, dispersion-corrected functionals such as B3LYP-D3(BJ) are increasingly employed. nih.gov

Basis Sets: The basis set describes the atomic orbitals used in the calculation. For molecules containing halogens, basis sets with polarization and diffuse functions are essential for an accurate description of the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for substituted benzoic acids, providing a robust description of both the core and valence electrons. researchgate.net Correlation-consistent basis sets, like aug-cc-pVDZ, and Karlsruhe basis sets, such as def2-TZVP, are also excellent choices, with the latter often providing a better balance of accuracy and computational efficiency. nih.govchemrxiv.org The inclusion of diffuse functions (indicated by "aug" or "+") is particularly important for anions and for describing weak intermolecular interactions. chemrxiv.orggoogle.com

The table below summarizes common combinations of functionals and basis sets used in computational studies of related halogenated benzoic acids.

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Calculation of minimum energy structures and potential energy landscapes of substituted benzoic acids. researchgate.net |

| B3LYP-D3(BJ) | def2-TZVP | Prediction of conformational distributions and free energy profiles. nih.gov |

| PBE | aug-cc-pVDZ' | Reference force computations for developing molecular mechanics force fields. nih.gov |

| M06-2X | 6-311G(2d,p) | Geometry optimization for reaction thermochemistry calculations. chemrxiv.org |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information on static molecules, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target.

MD simulations track the movement of atoms over time by solving Newton's equations of motion. A typical MD simulation protocol for a small molecule like this compound complexed with a protein would involve:

System Setup: Placing the molecule and its binding partner (e.g., a protein) in a simulation box filled with solvent molecules (typically water).

Equilibration: Gradually heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure to stabilize the system's density. This involves a heating phase followed by a constant pressure equilibration phase. mdpi.com

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect trajectory data. mdpi.com

These simulations can reveal how the molecule flexes and rotates, how it interacts with surrounding water molecules, and the stability of its binding to a target protein. This information is crucial for understanding its pharmacokinetic properties and mechanism of action at a dynamic level.

Mechanistic Insights into Reaction Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers.

For example, in the synthesis of derivatives, such as the conversion to 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, computational methods can model the reaction steps. google.com This could involve studying the mechanism of electrophilic aromatic substitution or nucleophilic acyl substitution. DFT calculations can determine the activation energies for different potential pathways, thereby predicting the most likely reaction mechanism and helping to optimize reaction conditions for higher yield and selectivity.

Analysis of Non-Covalent Interactions, Including Halogen Bonding

The three halogen substituents on the benzene (B151609) ring of this compound are key to its ability to form specific non-covalent interactions. These interactions, though weaker than covalent bonds, are critical in crystal packing and molecular recognition by biological targets.

Halogen Bonding: The chlorine atoms, in particular, can act as halogen bond donors. A halogen bond is a highly directional, attractive interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. Computational studies on related halogenated compounds have shown that iodine and chlorine are effective halogen bond donors. smolecule.com The presence of electron-withdrawing groups on the ring enhances the positive character of the σ-hole on the chlorine atoms, strengthening these potential interactions.

Other Non-Covalent Interactions: Besides halogen bonding, the molecule can participate in hydrogen bonding via its carboxylic acid group and π-π stacking interactions through its aromatic ring. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions in the solid state. researchgate.net

Prediction of Biological Activity through Molecular Docking